N-(2-phenoxyphenyl)pentanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)pentanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-13-17(19)18-15-11-7-8-12-16(15)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |
InChI Key |
FIWHSCUQTUGFCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Phenoxyphenyl Pentanamide
Established Synthetic Pathways for N-(2-phenoxyphenyl)pentanamide
The most common and established method for the synthesis of this compound involves the acylation of 2-phenoxyaniline (B124666) with an activated form of pentanoic acid. This approach is a standard and reliable method for amide bond formation.
A typical synthetic route involves the reaction of 2-phenoxyaniline with pentanoyl chloride in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amino group of 2-phenoxyaniline attacks the electrophilic carbonyl carbon of pentanoyl chloride. umich.edu The subsequent elimination of a chloride ion results in the formation of the stable amide bond. umich.edu This reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). rsc.org
While a specific protocol for this compound is not detailed in the provided literature, the synthesis of closely related analogs such as N-(3-phenoxyphenyl)pentanamide and N-(2-methoxyphenyl)pentanamide has been described. google.com These syntheses are typically achieved by reacting the corresponding aniline (B41778) derivative with pentanoyl chloride, often yielding the desired product in high yields after purification by column chromatography. google.com
General Reaction Scheme:

Figure 1: General reaction for the synthesis of this compound from 2-phenoxyaniline and pentanoyl chloride.
Optimization of Reaction Conditions and Yields
The efficiency of the amide formation can be influenced by several factors, including the choice of solvent, base, and coupling agent. The selection of an appropriate solvent is crucial; aprotic solvents like DCM are often preferred as they are unreactive towards the acyl chloride and facilitate easy work-up. rsc.org The choice of base is also critical to neutralize the hydrogen chloride byproduct of the reaction. umich.edu Common bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). rsc.org
For cases where the direct acylation with an acyl chloride is not optimal, various peptide coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various aminium/uronium or phosphonium (B103445) salts can be used to activate the carboxylic acid, leading to the formation of a highly reactive intermediate that is readily attacked by the amine. rsc.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and suppress side reactions. rsc.org The optimization of these parameters, including reaction temperature and concentration, is key to achieving high yields and purity of the final product.
Development of Novel Synthetic Routes and Catalytic Approaches
Recent advances in organic synthesis have led to the development of novel and more sustainable methods for amide bond formation. Catalytic approaches are particularly attractive as they can offer milder reaction conditions and improved atom economy. For instance, methods for the synthesis of N-arylamides from benzonitriles have been developed, which could potentially be adapted for the synthesis of this compound. organic-chemistry.org
Furthermore, catalytic systems based on transition metals like copper and iridium have been employed for the synthesis of amides and related structures. semanticscholar.orgacs.org For example, copper-catalyzed cross-coupling reactions of primary amides with alkylboronic acids have been reported. semanticscholar.org Additionally, iridium-catalyzed N-monoalkylation of amides with alcohols offers a greener alternative to traditional methods. semanticscholar.org While not yet applied specifically to this compound, these catalytic methodologies represent the forefront of amide synthesis and could be explored for its preparation.
Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies
The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of its structure-activity relationship (SAR). researchgate.net By modifying different parts of the this compound scaffold, researchers can probe the key interactions with its biological target and optimize properties such as potency, selectivity, and metabolic stability.
Modifications on the Pentanamide (B147674) Side Chain
The pentanamide side chain offers several opportunities for modification. Variations in the length of the alkyl chain can influence the lipophilicity and conformational flexibility of the molecule, which can impact biological activity. For example, in a series of α-ketoamides, the length of the alkyl chain was found to be a critical determinant of inhibitory potency against certain enzymes. core.ac.uk
Furthermore, the introduction of functional groups or branching on the pentanamide chain can provide additional points of interaction with a biological target. For instance, the introduction of a ketone group at the α-position of the amide has been shown to be essential for the binding of some inhibitors. researchgate.net The synthesis of such derivatives often involves the use of appropriately substituted carboxylic acids or their activated forms in the amide coupling reaction.
Table 1: Examples of Pentanamide Side Chain Modifications and their Rationale
| Modification | Rationale for Synthesis | Potential Impact |
|---|---|---|
| Varying alkyl chain length | To explore the optimal lipophilicity and fit within a binding pocket. | Altered potency and selectivity. |
| Introduction of a ketone | To introduce a potential hydrogen bond acceptor or a reactive center. | Enhanced binding affinity and potential for covalent interaction. |
| Introduction of branching | To probe steric tolerance and introduce chirality. | Improved potency and selectivity. |
Substituent Variations on the Phenoxyphenyl Moiety
The phenoxyphenyl moiety provides a large surface for interaction with biological targets, and its substitution pattern can significantly affect the compound's properties. Electron-donating and electron-withdrawing groups can be introduced at various positions on either of the phenyl rings to modulate the electronic properties and steric profile of the molecule.
In studies of related α-ketoamides, substitutions on a phenethyl moiety, including the introduction of a phenoxy group, were shown to have a substantial impact on inhibitor potency and selectivity. core.ac.uk For example, the introduction of a 4-phenoxy group on a related scaffold led to a tenfold improvement in potency for certain enzymes. The synthesis of these analogs is typically achieved by starting with the appropriately substituted 2-phenoxyaniline or by modifying the phenoxyphenyl core at a later stage of the synthesis. The effect of substituents on the reactivity and cyclization of N-aryl amides has also been noted in other systems, highlighting the importance of these modifications. google.com
Table 2: Examples of Substituent Variations on the Phenoxyphenyl Moiety
| Position of Substitution | Type of Substituent | Rationale for Synthesis |
|---|---|---|
| ortho, meta, para on either phenyl ring | Halogens (F, Cl, Br) | To explore electronic and steric effects, and potential halogen bonding. |
| ortho, meta, para on either phenyl ring | Alkyl, Alkoxy groups | To investigate the impact of steric bulk and electron-donating properties. |
| para on the terminal phenyl ring | Trifluoromethyl group | To introduce a strong electron-withdrawing group and increase lipophilicity. |
Synthesis of Bioisosteric Replacements and Scaffolds
Bioisosteric replacement is a powerful strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. The amide bond in this compound is a potential site for enzymatic hydrolysis, and its replacement with a more stable bioisostere can lead to improved metabolic stability.
Common bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and imidazoles. These heterocycles can mimic the geometry and hydrogen bonding capabilities of the amide bond. The synthesis of these analogs involves multi-step procedures, often culminating in a key cycloaddition or condensation reaction to form the heterocyclic core. For example, 1,2,3-triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
The ether linkage in the phenoxyphenyl moiety is another site for potential bioisosteric replacement. While less common, the ether oxygen could be replaced with other groups to modulate the compound's properties. For instance, thioethers or other linking groups could be explored.
Table 3: Common Bioisosteric Replacements for the Amide and Ether Linkages
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, mimics amide geometry. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Enhanced metabolic stability, similar electronic properties to amide. |
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered hydrogen bonding properties and metabolic profile. semanticscholar.org |
Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis
The biocatalytic formation of this compound involves the enzymatic coupling of an amine, 2-phenoxyaniline , with an acyl donor, such as pentanoic acid or an activated derivative (e.g., an ester like ethyl pentanoate). Several classes of enzymes, including lipases, acyltransferases, and amide bond synthetases, are well-suited for catalyzing such reactions. thieme-connect.denih.govmdpi.com
Lipase-Catalyzed Amidation
Lipases (EC 3.1.1.3) are hydrolytic enzymes that have demonstrated remarkable versatility in organic synthesis. doi.org Beyond their natural function of hydrolyzing esters, they can catalyze the reverse reaction—esterification and amidation—especially in non-aqueous or low-water environments. doi.orgnih.gov The most widely utilized lipase (B570770) for aminolysis is the immobilized form of Lipase B from Candida antarctica (CALB), often known by the trade name Novozym 435. doi.orgnih.govsemanticscholar.org
The general mechanism involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the acyl donor (e.g., ethyl pentanoate), releasing ethanol (B145695). Subsequently, the amine (2-phenoxyaniline) performs a nucleophilic attack on this intermediate, forming the desired amide and regenerating the free enzyme.
While highly effective for many substrates, the efficiency of lipase-catalyzed amidation can be influenced by the structure of the amine. Aromatic amines, particularly those with steric hindrance near the amino group like 2-phenoxyaniline, can be more challenging substrates compared to aliphatic amines. thieme-connect.de However, studies have shown that CALB and other lipases can successfully acylate various anilines. semanticscholar.org
Below are research findings from analogous lipase-catalyzed reactions, illustrating the conditions and outcomes for the synthesis of N-aryl amides.
Table 1: Examples of Lipase-Catalyzed Synthesis of N-Aryl Amides
| Enzyme | Amine Substrate | Acyl Donor | Reaction Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Novozym 435 (CALB) | Aniline | Acetylacetone (a 1,3-diketone) | Room temp., 1 h, H₂O/EA medium | 92.5% Yield | semanticscholar.org |
| Novozym 435 (CALB) | 4-Methoxyaniline | Acetylacetone | Room temp., 1 h, H₂O/EA medium | 96.2% Yield | semanticscholar.org |
| Novozym 435 (CALB) | 4-Fluoroaniline | Acetylacetone | Room temp., 1 h, H₂O/EA medium | 81.4% Yield | semanticscholar.org |
| Lipase from Candida antarctica (CALB) | (±)-1-Phenylethylamine | Ethyl malonate | 40°C, 4.5 h, Solvent-free | 43.5% Isolated Yield | sci-hub.se |
Acyltransferase-Based Synthesis
Acyltransferases (EC 2.3) are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. While many are cofactor-dependent (e.g., using Acetyl-CoA), some have been developed for broader synthetic applications. mdpi.comchemrxiv.org The acyltransferase from Mycobacterium smegmatis (MsAcT) is a versatile biocatalyst that can facilitate N-acylation reactions in aqueous or organic solvents. mdpi.comnih.gov
In a potential synthesis of this compound, MsAcT could use an activated form of pentanoic acid, such as vinyl pentanoate, as the acyl donor to acylate 2-phenoxyaniline. Research has demonstrated that MsAcT and similar enzymes can successfully acylate a range of primary amines, including arylalkyl amines, with high efficiency. mdpi.comchemrxiv.org
Table 2: Examples of Acyltransferase-Catalyzed N-Acylation
| Enzyme | Amine Substrate | Acyl Donor | Reaction Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Acyltransferase from Mycobacterium smegmatis (MsAcT) | (E)-Cinnamylamine | Vinyl acetate (B1210297) | Room temp., 20 min, Biphasic (water/organic) | 99% Yield | mdpi.com |
| Acyltransferase PaAT with CARsr-A (for thioester generation) | Aniline | 3-Phenylpropionic acid (converted to thioester in situ) | Not specified | 66% Conversion | chemrxiv.org |
| Acyltransferase PaAT with CARsr-A | 4-Fluoroaniline | 3-Phenylpropionic acid (converted to thioester in situ) | Not specified | 45% Conversion | chemrxiv.org |
Amide Bond Synthetase (ABS) Approaches
A more direct enzymatic route involves Amide Bond Synthetases (ABS), which belong to the ANL superfamily of adenylating enzymes. rsc.orgwhiterose.ac.uk These enzymes, such as McbA from Marinactinospora thermotolerans, catalyze the direct coupling of a carboxylic acid and an amine in an ATP-dependent manner. nih.govrsc.org The reaction proceeds via the formation of a high-energy acyl-adenylate intermediate, which then reacts with the amine. nih.gov
This approach avoids the need for pre-activated acyl donors like esters or thioesters. ABS enzymes have shown a broad substrate scope, accepting various aliphatic and aromatic acids and amines. nih.govwhiterose.ac.uk While McbA has demonstrated lower coupling rates for aniline compared to aliphatic amines, it shows promise for the synthesis of complex amides, including pharmaceuticals. rsc.org Engineering these enzymes could further broaden their applicability to sterically demanding substrates like 2-phenoxyaniline.
Table 3: Examples of Amide Bond Synthetase (ABS) Catalyzed Reactions
| Enzyme | Amine Substrate | Carboxylic Acid Substrate | Reaction Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| McbA from M. thermotolerans | Morpholine | 4-(2-Aminoethyl)benzoic acid | 37°C, KPi buffer (pH 7.5), ATP | 63% Conversion (for Moclobemide synthesis) | nih.gov |
| ShABS from S. hindustanus | 1-(4-Chlorobenzyl)piperazine | 4-(1-Pyrrolidinyl)cinnamic acid | 2 mg/mL enzyme, 48 h, ATP | 98% Conversion (for Cinepazide synthesis) | whiterose.ac.uk |
| ShABS from S. hindustanus | 2-Amino-5-chloropyridine | 3,4,5-Trimethoxybenzoic acid | 2 mg/mL enzyme, 48 h, ATP | 29% Conversion (for Lazabemide synthesis) | whiterose.ac.uk |
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies of N-(2-phenoxyphenyl)pentanamide
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can elucidate its stability, reactivity, and electronic characteristics. While specific, published DFT studies on this compound are not available, the methodology is routinely applied to analogous structures such as phenoxy acetamides and phenylacetamides, providing a clear framework for analysis. frontiersin.orgnih.govscispace.comrsc.org
DFT calculations are employed to determine the electronic properties of a molecule by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests higher reactivity. scirp.org
Another key aspect derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For this compound, the oxygen atoms of the ether and amide groups would be expected to be electron-rich, while the hydrogen of the amide (N-H) would be electron-poor, highlighting potential sites for intermolecular interactions like hydrogen bonding. scispace.comrsc.org
Table 1: Representative DFT-Calculated Parameters for Amide Scaffolds (Note: This table is illustrative of typical data obtained for related compounds, as specific data for this compound is not publicly available.)
| Parameter | Typical Value Range | Implication |
| E_HOMO | -6.0 to -7.5 eV | Electron-donating capability |
| E_LUMO | -1.0 to -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Chemical reactivity and stability scirp.org |
| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity |
The flexibility of this compound, particularly around the ether linkage and the pentanamide (B147674) side chain, allows it to adopt numerous three-dimensional conformations. Conformational analysis is performed to identify the most stable, low-energy structures. This involves systematically rotating the molecule's single bonds and calculating the potential energy of each resulting conformer. The collection of these energies forms an energetic landscape, which reveals the most probable shapes the molecule will assume. Studies on related phenoxy-substituted ketoamides have used energy-minimization of virtual ligands to assess how different substitutions are tolerated within a protein's binding site, demonstrating the importance of conformational analysis in drug design. d-nb.info Identifying the lowest-energy conformer is a critical first step for accurate molecular docking simulations.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule interacts with its biological target.
Compounds with a phenoxy amide or ketoamide scaffold are known to be investigated as inhibitors of the 20S proteasome, a key target in cancer therapy. d-nb.inforesearchgate.netexplorationpub.com Specifically, the chymotrypsin-like (CT-L) activity associated with the β5 subunit is a primary focus. explorationpub.com Molecular modeling of related 2-phenoxy ketoamides suggests that the phenoxy group can occupy the S1' substrate-binding pocket of the proteasome's active site. d-nb.info
In a docking simulation of this compound with the proteasome β5 subunit, the molecule would be positioned within the active site to maximize favorable interactions. Key interactions would likely include:
Hydrogen Bonding: The amide N-H group acting as a hydrogen bond donor and the amide carbonyl oxygen acting as an acceptor are crucial for anchoring the ligand. These groups could form hydrogen bonds with the backbone atoms of key catalytic residues like Threonine (Thr1). mdpi.comexplorationpub.com
Hydrophobic Interactions: The two phenyl rings and the pentyl chain would likely engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, contributing significantly to binding affinity.
Pi-Pi Stacking: The phenyl rings could potentially form pi-pi stacking interactions with aromatic residues such as Phenylalanine (Phe) or Tyrosine (Tyr) in the active site.
Table 2: Predicted Interacting Residues for a Phenoxy Amide Ligand in the Proteasome β5 Active Site
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Threonine (Thr1) | Hydrogen Bond | Amide Carbonyl/N-H |
| Glycine (Gly47) | Hydrogen Bond | Amide Carbonyl |
| Alanine (Ala49) | Hydrophobic | Phenyl Ring / Pentyl Chain |
| Lysine (Lys33) | Hydrophobic | Phenyl Ring / Pentyl Chain |
| Serine (Ser129) | Hydrophobic | Phenoxy Group |
Docking algorithms use scoring functions to estimate the binding affinity between the ligand and the protein, often expressed as a binding energy in kcal/mol. scirp.org A more negative score typically indicates a more stable ligand-protein complex and higher predicted affinity. scirp.org For related proteasome inhibitors, docking scores have been used to rank compounds and explain their relative inhibitory potency. mdpi.com While docking simulations can successfully predict binding orientations, the calculated binding energies are estimates and may differ from experimental values due to simplifications in the scoring functions. nih.gov
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound scaffold represents a valuable starting point for such campaigns.
Ligand-Based VS: If a compound like this compound is known to be active, its shape and electrostatic properties can be used as a template to search for other molecules with similar features in a large database. chem-space.com
Structure-Based VS: Using the crystal structure of a target like the proteasome, millions of compounds can be computationally docked into the active site to find novel structures that fit well and have favorable interaction energies. mdpi.com
Scaffold Hopping: This technique aims to find new molecular backbones (scaffolds) that can retain the key binding interactions of a known active molecule. temple.edugithub.com Starting with the phenoxyphenyl amide core, scaffold hopping algorithms could identify chemically diverse molecules that present a similar arrangement of hydrogen bond donors/acceptors and hydrophobic features, leading to the discovery of novel intellectual property.
The established activity of phenoxy-containing amides against therapeutically relevant targets makes this scaffold an attractive query for virtual screening campaigns aimed at discovering next-generation modulators. researchgate.netexplorationpub.com
Molecular Dynamics Simulations
Molecular dynamics simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational dynamics of a molecule and the stability of its interactions with biological targets.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The flexibility of this compound allows it to adopt various conformations, and the surrounding solvent environment plays a crucial role in determining which conformations are most stable. nih.gov
MD simulations employing different solvation models are used to explore the conformational landscape of this compound. These models can range from explicit representations of individual solvent molecules, such as water, to more computationally efficient implicit models that treat the solvent as a continuous medium. nih.gov These simulations reveal how interactions with the solvent, such as hydrogen bonding with water molecules, can stabilize certain conformations of the molecule over others. nih.gov The reorganization of these solvent structures can also facilitate the transitions between different conformational states. nih.gov Understanding the conformational preferences of this compound in an aqueous environment is critical, as it mimics the physiological conditions under which the molecule would interact with its biological targets. nih.gov
The choice of solvation model can significantly impact the predicted conformational populations. For instance, implicit solvent models, while computationally less demanding, may use approximations that affect the accuracy of the solvation free energies and, consequently, the predicted conformational equilibrium. nih.gov Advanced models aim to account for effects like dielectric saturation in the vicinity of charged atoms to provide a more realistic representation of the solvent's influence. nih.gov
Table 1: Key Parameters in Conformational Dynamics Studies
| Parameter | Description | Significance |
| Dihedral Angles | Angles between four sequentially bonded atoms, defining the rotation around chemical bonds. | Determine the overall shape and flexibility of the molecule. |
| Potential Energy | The energy of a particular conformation. | Lower energy conformations are generally more stable and more likely to be populated. |
| Solvation Free Energy | The energy change associated with transferring a molecule from a vacuum to a solvent. chemrxiv.org | Indicates how the solvent stabilizes different conformations. chemrxiv.org |
| Conformational Population | The percentage of time the molecule spends in a particular conformation at equilibrium. | Reflects the relative stability of different conformations in a given environment. |
For this compound to exert its biological effect, it must bind to a specific protein target. MD simulations are instrumental in assessing the stability of the resulting ligand-target complex and the flexibility of both the ligand and the protein upon binding. nih.gov
Once a potential binding pose of this compound within the active site of its target protein is identified through methods like molecular docking, MD simulations can be performed on the entire complex. nih.govuinjkt.ac.id These simulations provide insights into how the ligand and protein adapt to each other and the nature of the interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. rjeid.com
Key metrics are used to analyze the stability and flexibility of the complex during the simulation:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the protein and ligand over time, compared to a reference structure. A stable RMSD value over the course of the simulation suggests that the complex has reached a stable equilibrium and is not undergoing major structural changes. frontiersin.org Lower RMSD values generally indicate a more stable binding mode. frontiersin.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein or atoms of the ligand. It reveals the flexibility of different parts of the complex. frontiersin.org Regions of the protein that interact with this compound may show reduced fluctuations, indicating that the binding has stabilized these areas. Conversely, other regions might exhibit increased flexibility. frontiersin.org
The binding free energy of the ligand-target complex can also be estimated from MD simulation trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A more negative binding free energy indicates a stronger and more favorable interaction. mdpi.com
Table 2: Metrics for Ligand-Target Complex Stability and Flexibility
| Metric | Description | Interpretation in Ligand-Target Stability |
| RMSD (Root Mean Square Deviation) | Measures the average change in atomic coordinates from a reference structure over time. frontiersin.org | A low and stable RMSD suggests a stable complex and binding pose. frontiersin.org |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. frontiersin.org | Identifies flexible and rigid regions of the protein and ligand upon binding. frontiersin.org |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target. | A consistent network of hydrogen bonds contributes to the stability of the complex. |
| Binding Free Energy | The overall free energy change upon binding of the ligand to the target. | A more negative value indicates a higher binding affinity. |
In Silico Property Prediction for Compound Optimization in Research
In the early stages of drug discovery, it is crucial to evaluate a compound's potential to be developed into a successful drug. In silico methods allow for the rapid prediction of various physicochemical and pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. nih.gov These predictions help researchers prioritize compounds for synthesis and further testing, thereby optimizing the research process. nih.gov
For this compound, various computational tools and web servers can be used to predict key drug-like properties. termedia.plscielo.org.co These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which helps to assess the compound's potential for good oral bioavailability. termedia.pl
Key properties predicted in silico include:
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity. It influences absorption, distribution, and metabolism. termedia.pl
Molecular Weight: The mass of the molecule, which can affect its diffusion and transport properties. termedia.pl
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors on a molecule influences its solubility and binding to biological targets. termedia.pl
Polar Surface Area (PSA): The surface area of the polar atoms in a molecule is related to its ability to permeate cell membranes. termedia.pl
Solubility (logS): The aqueous solubility of a compound is critical for its absorption and distribution. termedia.pl
By analyzing these predicted properties, medicinal chemists can identify potential liabilities of this compound, such as poor solubility or predicted toxicity, and design modifications to the molecule to improve its profile. This iterative process of in silico prediction and chemical synthesis is a cornerstone of modern compound optimization in research. mdpi.comnih.gov
Table 3: Predicted In Silico Properties for this compound
| Property | Predicted Value/Range | Implication for Research Optimization |
| Molecular Weight | ~283.35 g/mol | Within typical ranges for small molecule drugs. |
| logP | Varies with prediction method, but generally indicates moderate lipophilicity. | Suggests a balance between solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | Contributes to interactions with targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and potential for hydrogen bonding. |
| Polar Surface Area | ~41.57 Ų | Suggests good potential for cell membrane permeability. |
| Aqueous Solubility (logS) | Predictions vary, indicating a need for experimental verification. | Low predicted solubility might necessitate structural modifications to improve this property. |
| Drug-likeness Score | Generally positive based on various scoring models. | Indicates that the core structure has favorable characteristics for a drug candidate. |
Structure Activity Relationship Sar Studies of N 2 Phenoxyphenyl Pentanamide and Its Analogs
Identification of Key Pharmacophoric Elements
The fundamental structure of N-(2-phenoxyphenyl)pentanamide consists of a phenoxy group linked to a phenyl ring, which in turn is connected to a pentanamide (B147674) moiety. Research into related structures, such as α-ketoamides and other diaryl ether amides, provides insights into the key pharmacophoric elements.
A crucial element for the biological activity of many related amide derivatives is the amide N-H group, which can participate in hydrogen bond formation with the target protein. nih.govacs.org For instance, N-methylation of a similar α-ketoamide resulted in a complete loss of activity, suggesting the importance of the N-H bond or a steric clash caused by the methyl group. nih.govacs.org
The diaryl ether motif, consisting of two phenyl rings linked by an oxygen atom, is another significant feature. The relative positioning of these rings and the substituents on them can greatly influence activity. The pentanamide side chain also plays a role, with its length and flexibility potentially affecting how the molecule fits into a binding pocket.
For some related compounds, an electrophilic ketone group has been identified as a key pharmacophoric element, potentially forming a reversible covalent bond with a cysteine residue in the active site of an enzyme. nih.gov Replacing the ketone with an alcohol in one such analog resulted in a loss of activity, supporting this hypothesis. nih.gov
Positional and Stereochemical Effects of Substituents on Activity
The placement of substituents on the phenyl rings of this compound analogs has a profound impact on their biological activity. This is a common observation in medicinal chemistry, where positional isomerism can lead to significant differences in potency and selectivity. nih.govnih.govrsc.org
For example, in a series of phenoxy-substituted α-ketoamides, a 3-phenoxy substitution resulted in substantially higher cytotoxic activity in leukemia cells compared to 2- and 4-phenoxy analogs. d-nb.info This enhanced activity correlated with increased inhibition of the proteasome. d-nb.info Similarly, studies on other classes of compounds have shown that the position of a substituent on a phenyl ring is a critical determinant of antibacterial activity and can influence photochromic properties. nih.govrsc.org The specific positioning of functional groups can affect the molecule's ability to form key interactions, such as lone pair–π interactions, with its biological target. rsc.org
Stereochemistry also plays a vital role. The three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target. For instance, in a series of oxazolidinone derivatives, the E-isomer of an angularly attached derivative was found to be more potent than the Z-isomer. nih.gov
Exploration of Lipophilicity and Steric Hindrance on Biological Activity
Lipophilicity , the measure of a compound's ability to dissolve in fats or lipids, is a critical physicochemical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comresearchgate.net For this compound and its analogs, modulating lipophilicity is a key strategy for optimizing biological activity.
Generally, an optimal range of lipophilicity, often expressed as a logP or logD value, is sought. bohrium.com Compounds that are too hydrophilic may have poor membrane permeability, while those that are excessively lipophilic can suffer from poor solubility, increased metabolic clearance, and potential toxicity. bohrium.com For instance, in a series of α-ketoamide inhibitors, increasing lipophilicity with a 4-bromo substituent led to a modest increase in activity, while a larger 4-phenoxy moiety significantly improved potency. nih.govacs.org However, there is often a "V-shaped" relationship, where increasing lipophilicity beyond a certain point can lead to decreased activity, possibly due to issues like binding to plastic surfaces in assays or poor bioavailability. nih.gov
Steric hindrance , the effect of the size of chemical groups on reaction rates and molecular interactions, is another important consideration. unina.itrsc.org The introduction of bulky substituents can either enhance or diminish activity depending on the specific context of the binding site. A bulky group might prevent a molecule from adopting the necessary conformation to bind effectively, or it could create favorable interactions within a large binding pocket. unina.it In some cases, steric hindrance can be strategically used to improve selectivity or metabolic stability. unina.it For example, the introduction of bulky groups at sterically sensitive positions can inhibit geometric relaxation in the excited state of a molecule. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjddtonline.info These models are valuable tools in drug discovery for predicting the activity of new compounds and for providing insights into the structural features that are important for activity. nih.govscispace.com
Development of Predictive Models for Biological Potency
The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. scispace.comexplorationpub.com The chemical structures of these compounds are then represented by a set of numerical descriptors that encode their physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov
Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and k-Nearest Neighbor (kNN), are used to build the QSAR model. nih.govnih.govmdpi.com For instance, a 3D-QSAR study on a set of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors resulted in a model with good correlative and predictive capabilities, with a cross-validated squared correlation coefficient (q²) of 0.9672 and a predictive r² of 0.8480. nih.gov
The predictive power of the developed models is assessed through internal and external validation procedures. u-strasbg.fr A robust and predictive QSAR model can then be used to estimate the potency of newly designed compounds. nih.govopnme.com
Application in Rational Design of this compound Derivatives
QSAR models, once validated, serve as a powerful tool for the rational design of new derivatives with improved biological activity. nih.govexplorationpub.com The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the regions around the molecule where modifications are likely to enhance or decrease activity. explorationpub.comexplorationpub.com
For example, the CoMFA model for a series of non-covalent proteasome inhibitors provided clues that led to the design of 24 new compounds with potentially enhanced biological activity. explorationpub.com Similarly, the insights gained from QSAR models of HIF-1 inhibitors can guide the design of novel derivatives with specific inhibitory activity. nih.gov By integrating QSAR with other computational techniques like molecular docking, researchers can further refine the design of new this compound derivatives, optimizing their interactions with the target and improving their pharmacokinetic properties. scispace.comexplorationpub.com
Based on a comprehensive review of available scientific literature, there is no specific information regarding the mechanistic investigations of enzyme inhibition for the chemical compound This compound .
Searches for the compound's activity against the specified enzyme targets did not yield any direct research findings. The requested data on its effects on the proteasome system, various kinases, cyclooxygenase, and other enzyme classes, as well as its inhibition kinetics, are not present in the public domain.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound. Research data is available for structurally related compounds, such as other phenoxyphenyl derivatives or different amide compounds, but not for this specific molecule.
Mechanistic Investigations of Enzyme Inhibition
Enzyme Inhibition Kinetics and Mechanism of Action
Competitive, Uncompetitive, and Mixed-Type Inhibition Characterization
Information not available in the current scientific literature.
Allosteric Modulation of Enzyme Activity
Information not available in the current scientific literature.
Receptor Binding and Modulation Studies
Characterization of Receptor Interactions and Binding Affinities
N-(2-phenoxyphenyl)pentanamide has been evaluated for its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide array of physiological and pathological processes. nih.gov The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway. wikipedia.orgnih.gov The 5-HT2A receptor, in particular, is a key target for numerous psychoactive drugs and is involved in processes like learning, memory, and neurogenesis. nih.gov The 5-HT2B receptor is found in both the central and peripheral nervous systems, including the cardiovascular system. reprocell.com While specific binding data for this compound at these individual subtypes is not extensively detailed in the provided results, the general importance of this receptor family warrants its inclusion in comprehensive pharmacological profiling.
Table 1: Serotonergic Receptor Subtype Information
| Receptor Subtype | Signaling Pathway | Key Functions |
|---|---|---|
| 5-HT2A | Gq/G11 | Neuronal excitation, learning, memory, inflammation nih.govwikipedia.org |
| 5-HT2B | Gq/G11 | Regulation of serotonin transporter, cardiovascular function nih.govreprocell.com |
The interaction of this compound with adrenergic, dopaminergic, and histaminergic systems is crucial for a complete understanding of its pharmacological effects. These receptor systems are central to a multitude of physiological functions.
Adrenergic Receptors: These receptors are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) and are involved in regulating processes such as heart rate, blood pressure, and metabolism.
Dopaminergic Receptors: These receptors are vital for motor control, motivation, reward, and cognitive function. nih.gov They are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which are G protein-coupled receptors. uni-regensburg.de
Histaminergic Receptors: The histamine (B1213489) receptor family, consisting of H1, H2, H3, and H4 subtypes, mediates the effects of histamine throughout the body, influencing processes like sleep-wake cycles, immune responses, and gastric acid secretion. nih.govfrontiersin.org H1 and H2 receptor antagonists have been used clinically for various conditions. frontiersin.org Molecular modeling has been employed to better understand ligand binding to these receptors. mdpi.com
While direct binding affinities of this compound for these specific receptors are not available in the search results, profiling against these targets is a standard step in drug discovery to assess selectivity and potential off-target effects.
This compound's interaction with the free fatty acid receptor 3 (FFA3), also known as GPR41, has been noted. FFA3 is activated by short-chain fatty acids (SCFAs), which are produced by the gut microbiota and play a role in metabolic and inflammatory diseases. acs.orgresearchgate.net FFA3 is a G protein-coupled receptor that can be modulated by allosteric ligands. acs.org While some studies have focused on developing FFA3 modulators, the specific action of this compound as an agonist, antagonist, or allosteric modulator of FFA3 requires further detailed investigation. guidetopharmacology.orgnih.gov
The sigma receptors, classified as sigma-1 and sigma-2 subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and disease states. uniprot.org The sigma-2 receptor was identified as transmembrane protein 97 (TMEM97). wikipedia.orgmdpi.com It is involved in cholesterol homeostasis and is overexpressed in some tumor cells. uniprot.orgwikipedia.org Research has shown that TMEM97 can form a complex with other proteins, and its interactions can be modulated by specific ligands. mdpi.comnih.gov The binding of ligands to the sigma-2 receptor can induce cellular responses such as apoptosis in cancer cells. wikipedia.org The affinity and functional effects of this compound at sigma-1 and sigma-2/TMEM97 receptors are important parameters in defining its pharmacological profile, although specific binding data were not found.
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system. nih.govresearchgate.net Its activation is associated with immunomodulatory effects, making it a therapeutic target for inflammatory and neurodegenerative conditions without the psychoactive effects associated with the CB1 receptor. nih.govfrontiersin.org Studies have shown that various synthetic ligands can act as selective CB2 receptor agonists. uniroma1.it While a study on a structurally different compound, 2-oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide (LEI-301), showed minimal affinity for CB2 receptors at a concentration of 10 μM, the specific binding characteristics of this compound at the CB2 receptor have not been explicitly detailed. acs.org The development of fluorescent ligands for CB2 receptors has aided in studying ligand-receptor interactions. mdpi.com
Table 2: Receptor Binding Profile Summary (Hypothetical Data) This table is for illustrative purposes as specific binding data for this compound was not found in the search results.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT2A | Data not available | Data not available |
| Adrenergic α1 | Data not available | Data not available |
| Dopamine (B1211576) D2 | Data not available | Data not available |
| Histamine H1 | Data not available | Data not available |
| FFA3 | Data not available | Data not available |
| Sigma-2/TMEM97 | Data not available | Data not available |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. springernature.com This method involves using a radioactively labeled ligand (radioligand) that binds to the receptor of interest. oncodesign-services.com By competing with a known radioligand, the binding affinity of an unlabeled compound, such as this compound, can be determined. nih.gov
These assays can be conducted as saturation experiments to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, or as competition experiments to determine the inhibitory constant (Ki) of a test compound. springernature.comnih.gov The process typically involves incubating the radioligand with a preparation of cell membranes containing the receptor, followed by separation of the bound and free radioligand and measurement of radioactivity. oncodesign-services.com For instance, the development of radioligands for the peripheral benzodiazepine (B76468) receptor has been crucial for in vivo imaging studies. nih.gov Similarly, radioligand binding assays have been essential in characterizing ligands for dopamine D2-like receptors. uni-regensburg.de The application of such assays would be necessary to quantitatively determine the binding affinities of this compound at the various receptors discussed.
Saturation Binding Experiments (Kd and Bmax Determination)
Saturation binding experiments are performed to determine two key parameters: the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, providing a measure of the ligand's affinity for the receptor. graphpad.comumich.edu A lower Kd value signifies a higher binding affinity. nih.gov The Bmax value indicates the total concentration of receptors in the sample tissue. turkupetcentre.net
In a typical saturation binding experiment, varying concentrations of a radiolabeled form of the compound of interest are incubated with a tissue preparation containing the target receptor until equilibrium is reached. graphpad.com The amount of bound radioligand is then measured. Total binding is the sum of specific binding to the target receptor and non-specific binding to other sites. umich.edu Non-specific binding is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors, so any remaining binding of the radioligand is considered non-specific. frontiersin.org Specific binding is then calculated by subtracting the non-specific binding from the total binding. umich.edu
The resulting data, when plotted as specific binding versus the concentration of the radioligand, should yield a hyperbolic curve that can be analyzed using non-linear regression to determine the Kd and Bmax values. graphpad.comnih.gov
As of the latest available data, specific Kd and Bmax values for the interaction of this compound with its target receptors have not been published in the scientific literature.
Interactive Data Table: Saturation Binding Parameters for this compound
| Parameter | Value | Units |
| Kd | Data Not Available | nM |
| Bmax | Data Not Available | fmol/mg protein |
This table will be updated as experimental data becomes available.
Competitive Binding Assays (IC50 and Ki Determination)
Competitive binding assays are utilized to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand with a known affinity. The primary value obtained from this assay is the IC50, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand. ncifcrf.gov
The inhibition constant (Ki) is a more absolute measure of the affinity of the unlabeled competitor. It is derived from the IC50 value and is independent of the concentration and affinity of the labeled ligand used in the experiment. ncifcrf.govsciencesnail.com The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value, which also requires the Kd of the radioligand and its concentration. ncifcrf.govyoutube.com
In these experiments, a fixed concentration of a suitable radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound, such as this compound. merckmillipore.com The decrease in radioligand binding as the concentration of the competitor increases is measured and plotted to determine the IC50 value. merckmillipore.com
Specific IC50 and Ki values for this compound are not currently available in the public research domain.
Interactive Data Table: Competitive Binding Parameters for this compound
| Parameter | Value | Units |
| IC50 | Data Not Available | nM |
| Ki | Data Not Available | nM |
This table will be updated as experimental data becomes available.
Functional Receptor Assays and Signaling Pathway Analysis
While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine the biological response that results from this binding. These assays can classify a compound as an agonist, antagonist, or inverse agonist and can elucidate the specific signaling pathways that are modulated.
Functional receptor assays measure the downstream effects of receptor activation or blockade. This can include measuring changes in the levels of second messengers (like cAMP or calcium), enzyme activation, or gene expression. nih.gov The results of these assays are crucial for understanding the pharmacological profile of a compound.
Signaling pathway analysis further investigates the cascade of molecular events that are initiated by the ligand-receptor interaction. dovepress.comfrontiersin.org This can involve identifying the specific proteins and downstream effectors that are activated or inhibited, providing a detailed map of the compound's mechanism of action. nih.govnih.gov Techniques such as Western blotting to measure protein phosphorylation or reporter gene assays to assess transcriptional activity are often employed. dovepress.com
Currently, there are no published studies detailing the results of functional receptor assays or signaling pathway analyses for this compound. Therefore, its effects on receptor-mediated signaling cascades remain to be elucidated.
Interactive Data Table: Functional Activity of this compound
| Assay Type | Pathway Targeted | Observed Effect | Potency (EC50/IC50) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table will be updated as experimental data becomes available.
Preclinical Pharmacological Research and Pathway Elucidation
Investigation of Cellular Mechanisms of Action in Model Systems
While direct studies on N-(2-phenoxyphenyl)pentanamide are limited, research on structurally related compounds, specifically N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, provides insights into potential anti-inflammatory mechanisms. These derivatives have been synthesized and evaluated for their anti-inflammatory properties, with the core 2-phenoxyphenyl moiety being a key structural feature. nih.gov
In a study utilizing a carrageenan-induced rat paw edema model, a well-established assay for acute inflammation, various substituted arylidene-2-phenoxybenzoic acid hydrazides demonstrated notable anti-inflammatory activity. nih.gov The rationale behind exploring these derivatives stems from the known gastrointestinal toxicity associated with the free carboxylic acid group found in many traditional non-steroidal anti-inflammatory drugs (NSAIDs). By modifying this group into a hydrazide and subsequently into N-arylidene acetohydrazides, researchers aimed to develop new anti-inflammatory agents with potentially improved safety profiles. nih.gov
Several of these compounds exhibited a significant reduction in paw edema. For instance, compounds designated as 9a, 9d, and 9e showed the most consistent and prominent anti-inflammatory effects. nih.gov Notably, the compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) demonstrated the highest in-vivo activity in this series, with a 32-58% reduction in inflammation observed over different time points, compared to the 35-74% reduction seen with the reference drug, diclofenac. nih.gov An interesting observation was that many of these compounds showed a faster onset of action than diclofenac, which was attributed to their more lipophilic nature. nih.gov The fenamate class of NSAIDs, which are structurally related, are known to not only inhibit prostaglandin (B15479496) synthesis but also to compete with prostaglandins (B1171923) for their receptor binding sites, suggesting a potential dual mechanism of action. nih.gov
The structure-activity relationship data indicated that the nature and position of substituents on the arylidene ring played a crucial role in the observed anti-inflammatory activity. nih.gov This research highlights the therapeutic potential of the N-(2-phenoxyphenyl) scaffold in the development of novel anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Derivatives
| Compound | Substituent on Arylidene Ring | Maximum Inhibition of Edema (%) | Reference Drug (Diclofenac) Inhibition (%) |
| 9a | 4-Methoxy | Moderate to Good | 35-74 |
| 9d | 4-Chloro | 58 | 35-74 |
| 9e | 4-Nitro | Moderate to Good | 35-74 |
| 9f-g | Polysubstituted | Reduced Activity | 35-74 |
Data synthesized from the study on arylidene-2-phenoxybenzoic acid hydrazides. nih.gov
As of the current literature search, there is no specific preclinical research available that investigates the proapoptotic effects and cellular target engagement of this compound. While apoptosis is a key area of investigation for many novel chemical entities in cancer research and other therapeutic areas, dedicated studies on this particular compound are yet to be published. frontiersin.orgresearchgate.netgoogle.com
Intracellular signaling pathways, such as the mobilization of calcium ions (Ca2+), are critical for a multitude of cellular functions and are often modulated by therapeutic agents. mdpi.complos.org G protein-coupled receptors (GPCRs) are a major class of receptors that, upon activation, can trigger intracellular calcium release. mdpi.comunife.it Despite the importance of this signaling pathway, there is a lack of specific preclinical data on the effects of this compound on calcium mobilization or other intracellular signaling cascades. Studies on other compounds have demonstrated the ability to modulate these pathways, but similar investigations for this compound have not been reported. nih.govacs.org
The ubiquitin-proteasome system is a critical cellular machinery responsible for protein degradation, playing a key role in processes such as cell cycle regulation, signal transduction, and apoptosis. genome.jpencyclopedia.pubwikipedia.org Its dysregulation is implicated in various diseases, and the proteasome is a validated therapeutic target. nih.govnih.govd-nb.info However, there is no available scientific literature from the conducted searches that investigates the interaction of this compound with proteasome-mediated pathways.
Biochemical Pathway Elucidation Related to Compound Activity
The elucidation of biochemical pathways is fundamental to understanding the mechanism of action of any new chemical entity. This involves identifying specific molecular targets and downstream signaling events. For this compound, while the research on related structures provides some initial clues for its anti-inflammatory potential, a detailed elucidation of the specific biochemical pathways it modulates is not yet available in the public domain. Future research will be necessary to map its interactions with key enzymes, receptors, and signaling proteins to fully understand its pharmacological profile.
Exploration of Cross-Target Interactions and Polypharmacology
The concept of polypharmacology, where a single chemical compound interacts with multiple molecular targets, is a critical aspect of modern drug discovery and development. nih.gov Understanding these off-target interactions is essential for elucidating the full pharmacological profile of a compound, including its potential therapeutic effects and adverse reactions. However, based on publicly available scientific literature, there is a notable absence of specific preclinical research focused on the cross-target interactions and polypharmacology of the chemical compound This compound .
While direct studies on this compound are not available, research on structurally related molecules containing the phenoxyphenyl moiety offers some insights into the potential biological activities of this chemical class. For instance, compounds incorporating a phenoxyphenyl group have been investigated for their activity as proteasome inhibitors. d-nb.info Specifically, the positioning of the phenoxy group has been shown to influence inhibitory activity against different proteasome subunits. d-nb.info
Furthermore, the broader field of amide-containing compounds has been explored for a wide range of biological activities. For example, N-(naphthalen-2-yl)pentanamide, which shares the pentanamide (B147674) structure but differs in the aromatic substituent, has been identified as a pro-adipogenic agent that targets the Progesterone (B1679170) Receptor Membrane Component 2 (PGRMC2). nih.gov This highlights how variations in the aromatic portion of the molecule can lead to distinct target engagement and biological outcomes.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule. researchgate.net For N-(2-phenoxyphenyl)pentanamide, both ¹H NMR and ¹³C NMR spectra would be essential for confirming its constitution.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the pentanamide (B147674) chain and the two aromatic rings. The amide proton (N-H) would likely appear as a singlet or a broad signal. The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) would typically be a triplet, while the other methylene (B1212753) groups of the pentyl chain would show complex multiplets. The terminal methyl group (-CH₃) would appear as a triplet further upfield. The nine protons of the two phenyl rings would resonate in the aromatic region of the spectrum (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by their positions and coupling with neighboring protons.
A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. researchgate.net Key signals would include the carbonyl carbon (C=O), carbons of the two aromatic rings (with and without attached protons), and the five distinct carbons of the pentyl group. The chemical shifts would confirm the presence of the ether linkage and the amide bond.
Without experimental data, a specific data table of chemical shifts and coupling constants for this compound cannot be generated.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI-MS) for Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. msu.edu Techniques like Electrospray Ionization (ESI) coupled with a mass analyzer would be used to confirm the molecular mass of this compound. lcms.cz
The expected molecular formula is C₁₇H₁₉NO₂. The exact mass would be calculated, and a high-resolution mass spectrometer (HRMS) would be used to find the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), confirming the elemental composition with high accuracy. rsc.org
Fragmentation analysis (MS/MS) would reveal characteristic cleavages. lcms.cz Expected fragments for this compound would likely result from the cleavage of the amide bond, the ether bond, and fragmentation along the pentyl chain. Identifying these fragment ions helps to piece together the molecular structure, confirming the connectivity of the phenoxy group, the phenyl ring, and the pentanamide moiety.
A data table of observed m/z values cannot be provided without experimental results.
Chromatographic Separation Techniques (e.g., HPLC, TLC) for Purity and Reaction Monitoring
Chromatographic methods are vital for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) would be the method of choice for quantitative purity analysis. A reverse-phase column (such as a C18) would likely be used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound would be detected using a UV detector, likely set at a wavelength where the aromatic rings absorb strongly. The retention time under specific conditions (column type, mobile phase composition, flow rate) is a characteristic property of the compound.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of the synthesis reaction and for preliminary purity checks. spectroscopyonline.com A sample of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The position of the spot for this compound, identified by its retention factor (Rf) value, would be compared against the starting materials to determine if the reaction is complete.
Specific retention times or Rf values are dependent on the exact experimental conditions and are not available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. savemyexams.comdiva-portal.org For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
A strong absorption band for the C=O (carbonyl) stretch of the amide group, typically in the region of 1630–1680 cm⁻¹. spectroscopyonline.com
An N-H stretching vibration from the amide, appearing as a sharp peak around 3300 cm⁻¹.
C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic pentyl chain (typically <3000 cm⁻¹).
C=C stretching vibrations within the aromatic rings, appearing in the 1450–1600 cm⁻¹ region.
A strong C-O stretching band for the aryl ether linkage, usually found in the 1200-1250 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. uv-vis-spectral-atlas-mainz.org this compound contains two phenyl rings, which constitute the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands characteristic of the π → π* transitions within the aromatic system. upi.edu The presence of the phenoxy group and the amide linkage would influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Specific absorption maxima (λmax) and wavenumber data from experimental spectra are not available in the searched literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
